Cas no 1806030-66-9 (3-(Aminomethyl)-4-chloro-2-(difluoromethyl)-6-methylpyridine)

3-(Aminomethyl)-4-chloro-2-(difluoromethyl)-6-methylpyridineは、ピリジン骨格にアミノメチル基、クロロ基、ジフルオロメチル基、メチル基が特異的に配置された有機化合物です。この分子構造は高い反応性と選択性を有し、医農薬中間体としての応用が期待されます。特に、ジフルオロメチル基の導入により代謝安定性が向上し、生体利用効率の改善が可能です。塩素原子とアミノメチル基の存在により、さらなる誘導体合成のための修飾部位を提供します。結晶性に優れ、精製工程の効率化が可能な点も特徴です。

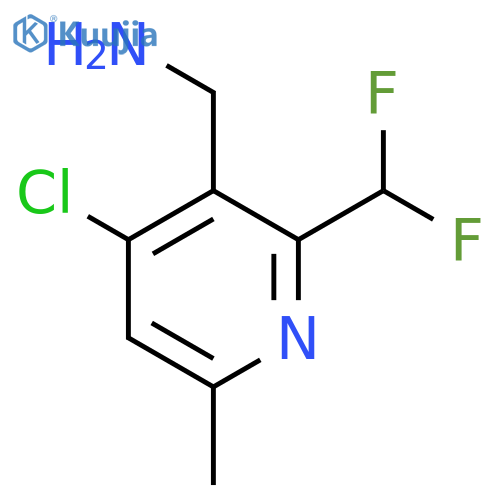

1806030-66-9 structure

商品名:3-(Aminomethyl)-4-chloro-2-(difluoromethyl)-6-methylpyridine

CAS番号:1806030-66-9

MF:C8H9ClF2N2

メガワット:206.620267629623

CID:4872694

3-(Aminomethyl)-4-chloro-2-(difluoromethyl)-6-methylpyridine 化学的及び物理的性質

名前と識別子

-

- 3-(Aminomethyl)-4-chloro-2-(difluoromethyl)-6-methylpyridine

-

- インチ: 1S/C8H9ClF2N2/c1-4-2-6(9)5(3-12)7(13-4)8(10)11/h2,8H,3,12H2,1H3

- InChIKey: NJAFYWXTLVUHDJ-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C)N=C(C(F)F)C=1CN

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 168

- トポロジー分子極性表面積: 38.9

- 疎水性パラメータ計算基準値(XlogP): 1.4

3-(Aminomethyl)-4-chloro-2-(difluoromethyl)-6-methylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029046373-1g |

3-(Aminomethyl)-4-chloro-2-(difluoromethyl)-6-methylpyridine |

1806030-66-9 | 97% | 1g |

$1,564.50 | 2022-04-01 |

3-(Aminomethyl)-4-chloro-2-(difluoromethyl)-6-methylpyridine 関連文献

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

1806030-66-9 (3-(Aminomethyl)-4-chloro-2-(difluoromethyl)-6-methylpyridine) 関連製品

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬